Indanofan

Description

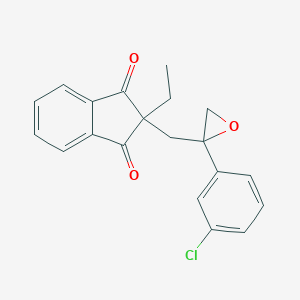

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO3/c1-2-19(17(22)15-8-3-4-9-16(15)18(19)23)11-20(12-24-20)13-6-5-7-14(21)10-13/h3-10H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAAYIYCDXGUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057957 | |

| Record name | Indanofan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133220-30-1 | |

| Record name | Indanofan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133220-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanofan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133220301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanofan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-[[2-(3-chlorophenyl)-2-oxiranyl]methyl]-2-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDANOFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WQ384U76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indanofan as a Very-Long-Chain Fatty Acid Elongase Inhibitor: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of indanofan as a potential inhibitor of very-long-chain fatty acid (VLCFA) elongase enzymes. Primarily characterized as a herbicide, this compound's mechanism of action involves the inhibition of VLCFA biosynthesis, a fundamental process in both plants and mammals. This document consolidates the available, albeit limited, scientific information on this compound, its chemical properties, and its inhibitory effects. Detailed experimental protocols for assessing VLCFA elongase activity are provided to facilitate further research into this compound and related compounds as potential therapeutic agents. The guide also explores the broader context of VLCFA metabolism and its intricate connection to cellular signaling pathways, particularly through sphingolipid biosynthesis. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel VLCFA elongase inhibitors.

Introduction to this compound and Very-Long-Chain Fatty Acids (VLCFAs)

This compound, chemically known as 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, is recognized as a herbicide that impedes the formation of very-long-chain fatty acids (VLCFAs)[1]. VLCFAs are fatty acids with chain lengths of 20 carbon atoms or more, playing crucial roles in numerous biological processes. In mammals, VLCFAs are integral components of cellular lipids like sphingolipids and glycerophospholipids and serve as precursors for lipid mediators[2][3]. The synthesis of VLCFAs is carried out through a series of enzymatic reactions in the endoplasmic reticulum, with the rate-limiting step being catalyzed by a family of enzymes known as ELOVLs (Elongation of Very-Long-Chain Fatty Acids)[3].

Dysregulation of VLCFA metabolism is implicated in a variety of inherited diseases, including X-linked adrenoleukodystrophy (X-ALD), ichthyosis, macular degeneration, and myopathy[2][3]. Consequently, the enzymes involved in VLCFA synthesis, particularly the ELOVL family, have emerged as potential therapeutic targets for these conditions. While the primary research on this compound has been in plant systems, its mechanism of action presents a compelling case for its investigation in mammalian models of diseases characterized by aberrant VLCFA accumulation.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₇ClO₃ | --INVALID-LINK-- |

| Molecular Weight | 340.8 g/mol | --INVALID-LINK-- |

| Appearance | Colorless crystals | --INVALID-LINK-- |

| Melting Point | 60.4-61.3 °C | --INVALID-LINK-- |

| Water Solubility | 17.1 mg/L at 25°C | --INVALID-LINK-- |

| CAS Number | 133220-30-1 | --INVALID-LINK-- |

Mechanism of Action: Inhibition of VLCFA Elongase

The primary mechanism of action of this compound is the inhibition of elongase enzymes involved in the de novo biosynthesis of fatty acids with an alkyl chain longer than C18[1].

Evidence from Plant-Based Studies

Research conducted on leek microsomes from Allium porrum demonstrated that this compound and its analogs inhibit the elongation of stearoyl-CoA or arachidoyl-CoA using [2-¹⁴C]-malonyl-CoA as a substrate[1]. For strong inhibitory activity, the presence of chloro substituents on the benzene (B151609) ring and the oxirane group of the this compound molecule was found to be necessary[1].

Relevance to Mammalian Systems

While direct evidence of this compound's effect on mammalian ELOVL enzymes is currently lacking in the scientific literature, the conservation of the VLCFA elongation pathway across species suggests a potential for cross-reactivity. A study on a structurally related compound, 2-(2,4-Dimethylphenyl)indan-1,3-dione (B1213542), demonstrated its activity as a potent hypolipidemic agent in rodents, affecting the enzymatic activities of several key enzymes in lipid metabolism[4]. This finding suggests that the indanedione scaffold can indeed exert biological effects on lipid metabolism in mammals. Further investigation is warranted to determine if this compound can inhibit mammalian ELOVL isoforms, particularly ELOVL1, which is responsible for the synthesis of the C26:0 VLCFAs that accumulate in X-ALD.

Experimental Protocols

To facilitate further research on this compound and other potential VLCFA elongase inhibitors, this section provides detailed methodologies for key experiments.

Microsomal Assay for VLCFA Elongase Activity

This protocol is adapted from established methods for measuring VLCFA elongation in microsomal preparations.

Objective: To measure the incorporation of radiolabeled malonyl-CoA into very-long-chain fatty acids in the presence of a fatty acyl-CoA substrate and a potential inhibitor.

Materials:

-

Microsomal fraction isolated from a relevant tissue (e.g., liver, brain) or from cells overexpressing a specific ELOVL enzyme.

-

[2-¹⁴C]-malonyl-CoA (radiolabeled substrate).

-

Fatty acyl-CoA substrate (e.g., stearoyl-CoA, arachidoyl-CoA).

-

NADPH.

-

Potassium phosphate (B84403) buffer (pH 7.4).

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Reaction termination solution (e.g., 10% KOH in 80% ethanol).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the fatty acyl-CoA substrate.

-

Add the test compound (this compound) or vehicle control to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding the microsomal protein and [2-¹⁴C]-malonyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction by adding the termination solution.

-

Saponify the fatty acids by heating the mixture.

-

Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

-

Quantify the incorporated radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls.

High-Throughput Screening (HTS) Assay for ELOVL Inhibitors

For screening large compound libraries, a more automated and less labor-intensive assay is required. Scintillation Proximity Assays (SPA) have been developed for this purpose.

Principle: This assay utilizes the specific binding of a protein to the radiolabeled product of the enzymatic reaction, bringing it in close proximity to a scintillant-coated bead, which then emits light.

Key Components:

-

Recombinant ELOVL enzyme.

-

[¹⁴C]-malonyl-CoA.

-

Acyl-CoA substrate.

-

Acyl-CoA binding protein (ACBP) conjugated to SPA beads.

Workflow:

-

The ELOVL enzyme, substrates, and test compounds are incubated together in a microplate well.

-

ACBP-conjugated SPA beads are added.

-

The radiolabeled long-chain acyl-CoA product binds to the ACBP on the beads.

-

The proximity of the ¹⁴C isotope to the scintillant in the bead generates a light signal that is detected by a microplate reader.

-

Inhibitors of the ELOVL enzyme will reduce the amount of radiolabeled product, leading to a decrease in the light signal.

Signaling Pathways and Downstream Effects

The inhibition of VLCFA elongases can have significant downstream effects on cellular signaling pathways, primarily through the modulation of sphingolipid metabolism.

VLCFA and Sphingolipid Biosynthesis

VLCFAs are essential precursors for the synthesis of ceramides, which are the backbone of all sphingolipids[5]. Sphingolipids are not only structural components of cell membranes but also act as critical signaling molecules involved in regulating cell growth, differentiation, and apoptosis.

By inhibiting the production of VLCFAs, this compound could potentially alter the cellular pool of specific ceramide species and other complex sphingolipids. This could, in turn, impact signaling cascades that are dependent on these lipids.

Conclusion and Future Directions

This compound presents an interesting chemical scaffold for the development of VLCFA elongase inhibitors. While its inhibitory activity has been demonstrated in plant systems, its potential in mammalian systems, particularly for therapeutic applications, remains largely unexplored. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for future research in this area.

Key future research directions should include:

-

Quantitative assessment of this compound's inhibitory activity against a panel of human ELOVL isoforms to determine its potency and selectivity.

-

In vitro studies using cell lines from patients with VLCFA-related disorders (e.g., X-ALD fibroblasts) to evaluate the efficacy of this compound in reducing VLCFA levels.

-

In vivo studies in animal models of these diseases to assess the pharmacokinetic and pharmacodynamic properties of this compound and its analogs.

-

Structure-activity relationship (SAR) studies to optimize the indanedione scaffold for improved potency, selectivity, and drug-like properties.

By systematically addressing these research questions, the scientific community can determine the true potential of this compound and related compounds as a novel class of therapeutics for the treatment of debilitating VLCFA metabolism disorders.

References

- 1. Inhibition of very-long-chain fatty acid formation by this compound, 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, and its relatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel, Orally Bioavailable Pyrimidine Ether-Based Inhibitors of ELOVL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 2-(2,4-dimethylphenyl)indan-1,3-dione on serum lipoprotein and lipid metabolism of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Indanofan: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanofan is a selective, systemic herbicide notable for its unique chemical structure and specific mode of action. Developed for the control of annual weeds in rice paddies and turf, it belongs to the group of herbicides that inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and environmental fate of this compound, intended for researchers, scientists, and professionals in drug and herbicide development.

Chemical Structure and Identifiers

This compound is a chiral molecule, with the technical product being a racemic mixture of its S- and R-enantiomers. The S-enantiomer has been identified as exhibiting the strongest herbicidal activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Citation |

| CAS Registry Number | 133220-30-1 | [1] |

| IUPAC Name | 2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione | [2] |

| Molecular Formula | C₂₀H₁₇ClO₃ | [1] |

| Molecular Weight | 340.80 g/mol | [1] |

| Canonical SMILES | CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl | [3] |

| InChIKey | PMAAYIYCDXGUAP-UHFFFAOYSA-N | [3] |

Physicochemical and Toxicological Properties

This compound is a colorless to off-white crystalline solid. Its physicochemical and toxicological properties are summarized in the tables below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Melting Point | 60.4-61.3 °C | [4] |

| Solubility in Water (25°C) | 17.1 mg/L | [4] |

| Vapor Pressure (25°C) | 2.8 x 10⁻⁶ Pa | [4] |

Table 3: Toxicological Properties of this compound

| Test | Species | Route | Value | Citation |

| LD₅₀ | Rat (male) | Oral | 631 mg/kg | [4] |

| LD₅₀ | Rat (female) | Oral | 460 mg/kg | [4] |

| LD₅₀ | Rat (male/female) | Dermal | >2000 mg/kg | [4] |

| LC₅₀ | Rat | Inhalation | 1.57 mg/L | [4] |

Mechanism of Action and Signaling Pathway

The primary mode of action of this compound is the inhibition of very-long-chain fatty acid (VLCFA) elongase enzymes.[1] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial precursors for the biosynthesis of various essential plant components, including cuticular waxes and suberin. These structures are vital for preventing water loss and protecting the plant from environmental stresses.

This compound specifically inhibits the elongation of C18 (stearoyl-CoA) and C20 (arachidoyl-CoA) fatty acid chains by preventing the condensation of malonyl-CoA.[1] This disruption of VLCFA synthesis leads to the depletion of essential building blocks for the plant cuticle, resulting in increased water loss, stunted growth, and eventual death of susceptible weed species. The inhibition by this compound has been described as competitive with respect to the acyl-CoA substrate.

Herbicidal Activity

This compound is effective against a range of annual weeds, particularly in rice cultivation. It has demonstrated high efficacy against problematic weeds such as Echinochloa oryzicola and Echinochloa crus-galli.

Table 4: Herbicidal Efficacy of this compound

| Target Weed | Growth Stage | Application Rate (a.i.) | Efficacy | Citation |

| Echinochloa oryzicola | Pre-emergence to 3.0 leaf stage | 0.15 kg/ha | Excellent | [5] |

| Echinochloa crus-galli | Pre-emergence to 3.0 leaf stage | 0.15 kg/ha | Excellent | [5] |

Environmental Fate

The persistence and degradation of a herbicide in the environment are critical factors in assessing its overall impact.

Table 5: Environmental Fate of this compound

| Parameter | Value | Conditions | Citation |

| Soil Dissipation Half-life (DT₅₀) | ~9 days | Typical field conditions | [6] |

Note: Detailed studies on the photolysis and hydrolysis of this compound under various environmental conditions are not widely available. The provided DT₅₀ is a general value and can vary depending on soil type, temperature, moisture, and microbial activity.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not extensively published. The following are representative methodologies for key experiments based on studies of this compound and other VLCFA-inhibiting herbicides.

In Vitro VLCFA Elongase Inhibition Assay

This protocol is based on the methodology described for assaying VLCFA elongase activity in leek microsomes, the system in which this compound's inhibitory activity was first reported.[1]

Protocol:

-

Microsome Preparation: Microsomes are isolated from the epidermal peels of young, rapidly growing leek seedlings via differential centrifugation. The protein concentration of the microsomal fraction is determined using a standard method (e.g., Bradford assay).

-

Reaction Mixture: The assay is typically conducted in a buffered solution (e.g., HEPES buffer, pH 7.2) containing the microsomal preparation, a fatty acyl-CoA substrate (e.g., stearoyl-CoA or arachidoyl-CoA), radiolabeled [¹⁴C]-malonyl-CoA, and necessary cofactors such as NADPH and ATP.

-

Inhibition Assay: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixtures at a range of concentrations. A control group with the solvent alone is included.

-

Incubation and Termination: The reactions are initiated by the addition of the microsomal fraction and incubated at an optimal temperature (e.g., 30°C) for a defined period. The reaction is then terminated, for example, by the addition of a strong base.

-

Analysis: The fatty acids are extracted from the reaction mixture after saponification and acidification. The different fatty acid species are then separated using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the elongated fatty acid products is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Greenhouse Herbicidal Efficacy Trial

This protocol is a general representation of a greenhouse bioassay to determine the efficacy of a pre-emergence herbicide on a target weed species in a specific crop.

Protocol:

-

Plant Material and Growth Conditions: Pots are filled with a standardized soil mix. Seeds of the crop (e.g., rice) and the target weed (e.g., Echinochloa crus-galli) are sown at a specified depth. The pots are then placed in a greenhouse with controlled temperature, humidity, and photoperiod.

-

Herbicide Application: this compound is formulated as a sprayable solution and applied to the soil surface before the emergence of the crop and weed seedlings (pre-emergence application). A range of application rates is used to generate a dose-response curve. An untreated control and a positive control with a standard herbicide are included.

-

Experimental Design: The experiment is typically set up in a randomized complete block design with multiple replications for each treatment.

-

Data Collection: At specified time points after treatment (e.g., 7, 14, and 21 days), visual assessments of weed control and crop injury are made using a rating scale (e.g., 0% = no effect, 100% = complete kill).

-

Biomass Measurement: At the end of the experiment, the above-ground plant material (shoots) of both the crop and the weed are harvested separately, dried in an oven, and the dry weight is recorded.

-

Data Analysis: The percentage of growth reduction for the weed is calculated by comparing the dry weight of the treated plants to the untreated control. The GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) is determined by fitting the data to a log-logistic dose-response model. Crop selectivity is assessed by comparing the GR₅₀ for the weed to that of the crop.

Conclusion

This compound is a potent herbicide with a specific mechanism of action involving the inhibition of very-long-chain fatty acid biosynthesis. This detailed technical guide provides a foundation for understanding its chemical and biological properties. While key qualitative information is available, a notable gap exists in the public domain regarding detailed quantitative data on its inhibitory potency (IC₅₀), herbicidal efficacy against a broader range of weeds (GR₅₀), and comprehensive environmental fate studies. The provided representative experimental protocols offer a framework for generating such data, which would be invaluable for further research, development, and risk assessment of this compound and other herbicides with a similar mode of action.

References

- 1. Inhibition of very-long-chain fatty acid formation by this compound, 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, and its relatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Echinochloa spp response to preemergence and postemergence herbicides in California rice (Oryza sativa L.) [frontiersin.org]

- 5. Eco-friendly approaches for controlling Echinochloa colona in rice ecosystems using natural herbicides | Plant Science Today [horizonepublishing.com]

- 6. isws.org.in [isws.org.in]

Unveiling the Stereospecific Activity of Indanofan: A Technical Guide to its Enantiomers' Biological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanofan, a potent herbicide, operates through the specific inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical pathway for plant growth and development. As a chiral molecule, this compound exists in two enantiomeric forms: (R)-Indanofan and (S)-Indanofan. Emerging research indicates that the herbicidal activity is not distributed equally between these stereoisomers. This technical guide provides an in-depth analysis of the biological activity of this compound enantiomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows to support further research and development in this area.

Quantitative Analysis of Enantiomeric Activity

The biological efficacy of this compound enantiomers is most accurately assessed by their inhibitory effect on the target enzyme, very-long-chain fatty acid elongase (VLCFAE). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Recent studies have quantified the differential inhibitory activities of (R)-Indanofan, (S)-Indanofan, and the racemic mixture on the elongation of C18:0 (stearic acid) and C20:0 (arachidic acid) fatty acids in leek (Allium porrum) microsomes. The (S)-enantiomer has been identified as the significantly more active form.

| Compound | Substrate | Estimated IC50 (M) |

| (S)-Indanofan | C18:0-CoA | 2 x 10⁻⁷ |

| (R)-Indanofan | C18:0-CoA | > 10⁻⁵ |

| (RS)-Indanofan (Racemate) | C18:0-CoA | 5 x 10⁻⁷ |

| (S)-Indanofan | C20:0-CoA | 2 x 10⁻⁷ |

| (R)-Indanofan | C20:0-CoA | > 10⁻⁵ |

| (RS)-Indanofan (Racemate) | C20:0-CoA | 5 x 10⁻⁷ |

Table 1: Inhibitory activity of this compound enantiomers and racemate on the elongation of C18:0- and C20:0-acid in leek microsomes.

These data clearly demonstrate that the (S)-enantiomer is the primary contributor to the herbicidal activity of this compound, being significantly more potent than the racemate, while the (R)-enantiomer exhibits negligible inhibitory effects at the tested concentrations.

Mechanism of Action: Inhibition of VLCFA Elongation

This compound is classified as a K3 group herbicide, which targets the biosynthesis of very-long-chain fatty acids.[1] VLCFAs are fatty acids with chain lengths of 20 carbons or more and are essential components of various cellular structures, including cuticular waxes and suberin, which protect the plant from environmental stress and regulate water loss.

The elongation of fatty acids is a cyclical process that occurs in the endoplasmic reticulum, involving a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to an acyl-CoA primer. This compound specifically inhibits the condensing enzyme component of this complex, which is the rate-limiting step in the elongation cycle. By disrupting this crucial process, this compound prevents the formation of VLCFAs, leading to impaired plant development and eventual death.

Experimental Protocols

In Vitro VLCFA Elongase Inhibition Assay

This protocol outlines the general procedure for assessing the inhibitory effect of this compound enantiomers on VLCFA elongation using a microsomal fraction from leek seedlings.

1. Preparation of Leek Microsomes:

-

Germinate leek (Allium porrum) seeds in the dark for 7-10 days.

-

Harvest the etiolated seedlings and homogenize them in a chilled extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2, containing 0.3 M sucrose, 1 mM EDTA, and 1 mM dithiothreitol).

-

Filter the homogenate through several layers of cheesecloth to remove cellular debris.

-

Centrifuge the filtrate at a low speed (e.g., 10,000 x g) for 15 minutes to pellet mitochondria and chloroplasts.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. VLCFA Elongase Assay:

-

The standard assay mixture should contain:

-

Leek microsomal protein (e.g., 50-100 µg)

-

Potassium phosphate buffer (pH 7.2)

-

ATP and CoA

-

NADPH and NADH

-

Acyl-CoA substrate (e.g., C18:0-CoA or C20:0-CoA)

-

[2-¹⁴C]Malonyl-CoA (as the radiolabeled two-carbon donor)

-

Varying concentrations of the test compounds (R-Indanofan, S-Indanofan, or racemic this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Initiate the reaction by adding the microsomal preparation and incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong alkali (e.g., 10% KOH in methanol) to saponify the fatty acids.

-

Acidify the mixture (e.g., with HCl) and extract the total fatty acids with an organic solvent (e.g., hexane).

-

Analyze the extracted fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radioactivity detection to quantify the amount of radiolabeled VLCFAs produced.

-

Calculate the percentage of inhibition for each compound concentration relative to a solvent control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The biological activity of the herbicide this compound is predominantly attributed to its (S)-enantiomer, which is a potent inhibitor of the very-long-chain fatty acid elongase enzyme complex in plants. The (R)-enantiomer demonstrates significantly lower activity, highlighting the critical role of stereochemistry in the mode of action of this herbicide. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the enantioselective properties of this compound and to design more effective and specific herbicidal agents. Future research could focus on elucidating the precise binding interactions of the (S)-enantiomer with the 3-ketoacyl-CoA synthase and exploring the potential for developing enantiopure formulations to optimize herbicidal efficacy and minimize environmental impact.

References

Indanofan: A Technical Review of its Mechanism and Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanofan is a herbicide recognized for its potent activity against a range of annual weeds. Its mode of action is the targeted inhibition of the fatty acid elongase enzyme system, a critical component in the biosynthesis of very-long-chain fatty acids (VLCFAs). This disruption of VLCFA production in susceptible plant species leads to growth inhibition and eventual mortality. This technical guide provides a comprehensive review of the scientific literature on this compound, detailing its biochemical mechanism, summarizing available efficacy data, and outlining the experimental protocols used to elucidate its function.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound's primary herbicidal effect stems from its ability to inhibit the elongation of fatty acid chains beyond 18 carbons. Specifically, scientific studies have demonstrated that this compound and its analogs act as inhibitors of the elongase enzyme complex responsible for the de novo synthesis of VLCFAs. This inhibition has been observed in cell-free assays using microsomes isolated from leek (Allium porrum) epidermal cells, where this compound effectively blocked the elongation of stearoyl-CoA (C18:0) and arachidoyl-CoA (C20:0) in the presence of [2-14C]-malonyl-CoA.[1]

The biosynthesis of VLCFAs is a crucial process in plants, providing precursors for the formation of cuticular waxes, suberin, and various membrane lipids essential for plant development and defense. By inhibiting the elongase enzyme, this compound disrupts the production of these vital components, leading to the observed herbicidal effects.

Signaling Pathway: VLCFA Elongation

The elongation of fatty acids in the endoplasmic reticulum is a four-step enzymatic cycle. The key condensing enzyme, β-ketoacyl-CoA synthase (KCS), is the primary target of many VLCFA-inhibiting herbicides. This compound is understood to interfere with this enzymatic complex.

Quantitative Data

Herbicidal Efficacy

Greenhouse tests have demonstrated the potent herbicidal activity of this compound.

| Target Weed Species | Efficacy | Application Rate | Reference |

| Digitaria ciliaris (Southern crabgrass) | Plant death | 1 kg a.i./ha | [1] |

| Echinochloa oryzicola (Barnyard grass) | Plant death | 1 kg a.i./ha | [1] |

Note: "a.i." refers to the active ingredient.

It is important to note that for high concentrations of this compound, there may be additional unknown inhibitory effects beyond the inhibition of fatty acid elongation.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature. While specific concentrations and incubation times for this compound were not always provided, the general procedures are outlined based on standard practices for such assays.

Cell-Free Fatty Acid Elongase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of this compound on the fatty acid elongase enzyme complex.

Methodology:

-

Microsome Preparation: Microsomes are isolated from the epidermal cells of leek (Allium porrum) through differential centrifugation. The protein concentration of the microsomal fraction is determined.

-

Reaction Mixture: The assay is typically conducted in a buffered solution containing the microsomal preparation, a fatty acyl-CoA substrate (stearoyl-CoA or arachidoyl-CoA), the radiolabeled elongating unit ([2-14C]-malonyl-CoA), and the necessary cofactor, NADPH.

-

Inhibition Assay: For the test group, this compound (dissolved in a suitable solvent) is added to the reaction mixture at various concentrations. The control group receives the solvent vehicle alone.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30-37°C) for a specific duration to allow for the enzymatic reaction to proceed.

-

Reaction Termination and Saponification: The reaction is stopped, typically by adding a strong base (e.g., KOH) to saponify the fatty acyl-CoAs to free fatty acids.

-

Extraction: The fatty acids are then extracted from the aqueous mixture using an organic solvent (e.g., hexane).

-

Analysis and Quantification: The extracted fatty acids are separated by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC). The amount of radiolabeled elongated fatty acids is quantified using scintillation counting. The percentage of inhibition is calculated by comparing the radioactivity in the this compound-treated samples to the control samples.

Greenhouse Herbicidal Efficacy Bioassay

This experiment evaluates the whole-plant effect of this compound on target weed species.

Methodology:

-

Plant Cultivation: Seeds of the target weed species (e.g., Echinochloa oryzicola) are sown in pots containing a suitable soil mixture. The plants are grown in a controlled greenhouse environment to a specific growth stage (e.g., 2-3 leaf stage).

-

Herbicide Application: this compound is formulated as a sprayable solution and applied to the plants at a range of doses. A control group is treated with the formulation blank (without the active ingredient).

-

Incubation and Observation: The treated plants are returned to the greenhouse and observed over a period of time (e.g., 14-21 days).

-

Efficacy Assessment: The herbicidal effect is assessed using various parameters, including visual injury ratings (on a scale of 0% to 100%), plant height, and fresh or dry weight of the above-ground biomass.

-

Data Analysis: The data is analyzed to determine the dose-response relationship. From this, key parameters such as the GR50 (the dose required to cause a 50% reduction in plant growth) can be calculated.

Conclusion

This compound is a herbicide with a well-defined mode of action: the inhibition of the fatty acid elongase enzyme system, leading to a disruption of very-long-chain fatty acid biosynthesis. This mechanism has been demonstrated through cell-free enzymatic assays. Greenhouse studies have confirmed its potent herbicidal activity against key weed species. While the publicly available scientific literature provides a strong foundation for understanding this compound, a more detailed quantitative analysis of its enzyme inhibition and whole-plant efficacy would be beneficial for a complete characterization. The experimental protocols outlined in this guide provide a framework for conducting such further investigations.

References

The Pivotal Role of Very-Long-Chain Fatty Acids in Plant Development and the Inhibitory Action of Indanofan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are crucial lipid molecules in plants, playing indispensable roles in a myriad of developmental processes and responses to environmental cues.[1][2] Synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE), VLCFAs are the precursors to a diverse array of essential lipids, including cuticular waxes, suberin, sphingolipids, and seed storage oils.[3][4] These molecules are integral to the establishment of protective barriers, the structural integrity of membranes, and cellular signaling cascades.[2][5]

This technical guide provides a comprehensive overview of the role of VLCFAs in plant development, with a focus on their biosynthesis, distribution, and function. Furthermore, it delves into the mechanism of action of Indanofan, a herbicide that targets VLCFA biosynthesis, offering insights for researchers in weed science and drug development.[6][7] This document presents quantitative data in structured tables, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate a deeper understanding of this critical area of plant biology.

Data Presentation: Quantitative Analysis of VLCFA Composition

The distribution and composition of VLCFAs vary significantly among different plant tissues and lipid classes, reflecting their diverse functional roles. The following tables summarize the quantitative data on VLCFA composition in various tissues of the model plant Arabidopsis thaliana.

Table 1: Total Very-Long-Chain Fatty Acid (VLCFA) Content in Arabidopsis thaliana Tissues

| Tissue | Total VLCFA and Derivatives (% of total fatty acids) | Reference |

| Leaves | 5% | [2] |

| Stems | 29% | [2] |

| Roots | 40% | [2] |

| Seeds | 27% | [6] |

Table 2: Chain Length Distribution of Very-Long-Chain Fatty Acids (VLCFAs) in Arabidopsis thaliana Tissues (% of total VLCFAs)

| Chain Length | Leaves | Stems | Roots | Seeds | Reference |

| C20 | 15% | 5% | 20% | 55% | [2][6] |

| C22 | 10% | 5% | 35% | 40% | [2][6] |

| C24 | 40% | 15% | 25% | <1% | [2][6] |

| C26 | 15% | 5% | 5% | <1% | [2] |

| C28 | 5% | 10% | <1% | <1% | [2] |

| C30 | <1% | 60% | <1% | <1% | [2] |

Table 3: Monomer Composition of Cutin and Suberin in Arabidopsis thaliana

| Monomer Class | Leaf Cutin (% of total monomers) | Stem Cutin (% of total monomers) | Root Suberin (% of total monomers) | Reference |

| C16:0 DCA | 10-15% | 15-20% | <1% | [8][9] |

| C18:2 DCA | 50-60% | 40-50% | 10-15% | [8][9] |

| ω-OH C16:0 | 5-10% | 5-10% | 15-20% | [8][9] |

| ω-OH C18:2 | 1-5% | 1-5% | 20-30% | [8][9] |

| 10,16-diOH C16:0 | 15-20% | 10-15% | <1% | [8] |

| C22:0 Fatty Acid | <1% | <1% | 5-10% | [9] |

| C24:0 Fatty Acid | <1% | <1% | 1-5% | [9] |

| Ferulic Acid | Not Detected | Not Detected | 5-10% | [9] |

| DCA: Dicarboxylic Acid; ω-OH: Omega-hydroxy; diOH: Dihydroxy |

Table 4: VLCFA Composition of Sphingolipids in Arabidopsis thaliana Tissues

| Fatty Acid | Leaf Sphingolipids (mol%) | Root Sphingolipids (mol%) | Reference |

| C16:0 | 20-30% | 15-25% | [10] |

| C20:0 | 1-5% | 5-10% | [11] |

| C22:0 | 5-10% | 10-15% | [11] |

| C24:0 | 30-40% | 25-35% | [10][11] |

| C26:0 | 10-15% | 5-10% | [10][11] |

| hC16:0 | 5-10% | 5-10% | [10] |

| hC24:0 | 1-5% | 1-5% | [10] |

| h: 2-hydroxy |

Signaling Pathways and Experimental Workflows

The biosynthesis of VLCFAs and their incorporation into various lipid classes are tightly regulated processes that are integral to plant development and stress responses. The following diagrams, generated using the DOT language, illustrate these complex pathways and associated experimental workflows.

VLCFA Biosynthesis and Subsequent Metabolic Fates

VLCFA and Sphingolipid Signaling in Plant Development and Stress Response

General Experimental Workflow for VLCFA Analysisdot

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 3. An Arabidopsis lipid map reveals differences between tissues and dynamic changes throughout development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of C20–38 Fatty Acids in Plant Tissues [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of very-long-chain fatty acid formation by this compound, 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, and its relatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Very Long-Chain Fatty Acid (VLCFA) Synthesis Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of very long-chain fatty acids (VLCFAs) is a key pathological hallmark of several severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders. This accumulation, resulting from impaired peroxisomal β-oxidation, leads to a cascade of cellular and tissue damage, including demyelination, neuroinflammation, and adrenal insufficiency. A promising therapeutic strategy for these conditions is substrate reduction therapy, which aims to decrease the production of VLCFAs by inhibiting the enzymes responsible for their synthesis. The rate-limiting enzyme in this pathway, Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1), has emerged as a prime target for pharmacological intervention. This technical guide provides an in-depth overview of the therapeutic potential of VLCFA inhibitors, with a focus on the ELOVL1 enzyme. We review the preclinical data for various inhibitory compounds, from early examples like Indanofan to more recent and potent molecules. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are provided to support further research and drug development in this critical area.

Introduction: The Rationale for VLCFA Inhibition

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms.[1] In healthy individuals, the levels of VLCFAs are tightly regulated through a balance of synthesis in the endoplasmic reticulum and degradation via β-oxidation in peroxisomes.[1] In certain genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD), mutations in the ABCD1 gene lead to a dysfunctional transporter protein, impairing the entry of VLCFAs into peroxisomes for degradation.[1] This results in the accumulation of VLCFAs in various tissues, particularly the brain, spinal cord, and adrenal glands, where they are believed to exert toxic effects, leading to demyelination, inflammation, and adrenal insufficiency.[1]

Substrate reduction therapy (SRT) presents a logical approach to treating such metabolic disorders. By inhibiting the synthesis of VLCFAs, it is possible to reduce their accumulation and potentially mitigate their downstream pathological effects. The key enzyme responsible for the elongation of long-chain fatty acids to VLCFAs, particularly those with 26 or more carbons, is ELOVL1.[2] Knockdown of ELOVL1 in fibroblasts from X-ALD patients has been shown to reduce the elongation of C22:0 to C26:0, leading to lower C26:0 levels.[2] This has established ELOVL1 as a promising therapeutic target for X-ALD and other VLCFA storage disorders.

The Landscape of VLCFA Inhibitors

The development of VLCFA synthesis inhibitors has evolved from broad-spectrum compounds, often identified for other applications, to highly potent and specific inhibitors of ELOVL1.

Early-Generation Inhibitors: this compound

This compound is a compound that has been shown to inhibit the formation of VLCFAs.[3] Its primary application has been as a herbicide, where it disrupts the synthesis of VLCFAs that are essential components of plant cuticular waxes.[3] While this compound and its analogs have demonstrated inhibitory activity on VLCFA elongation in plant-based cell-free systems, there is a lack of published data on its efficacy and potency in mammalian cells or in animal models of VLCFA-related diseases. Therefore, its direct therapeutic application in humans remains speculative.

Repurposed Drugs: Bezafibrate (B1666932)

Bezafibrate, a fibrate drug used to treat hyperlipidemia, was found to reduce VLCFA levels in X-ALD fibroblasts by inhibiting ELOVL1.[4][5] However, a proof-of-principle clinical trial in patients with adrenomyeloneuropathy (AMN), a phenotype of X-ALD, did not show a reduction in VLCFA levels in plasma or lymphocytes at the doses administered.[4][6] The plasma concentrations of bezafibrate achieved in the trial were significantly lower than the concentrations required to see an effect in cell culture, suggesting that more potent inhibitors are needed.[5]

Next-Generation Specific ELOVL1 Inhibitors

Recent drug discovery efforts have focused on identifying and optimizing potent and selective small-molecule inhibitors of ELOVL1. These efforts have yielded several promising preclinical candidates.

-

Pyrimidine (B1678525) Ether-Based Inhibitors (e.g., Compound 22): A high-throughput radiometric screen led to the development of a series of pyrimidine ether-based compounds. "Compound 22" emerged as a potent, CNS-penetrant ELOVL1 inhibitor that reduces C26:0 VLCFA synthesis in X-ALD patient fibroblasts and lymphocytes in vitro.[7][8] In the Abcd1 knockout mouse model of X-ALD, this compound successfully reduced blood levels of C26:0 lysophosphatidylcholine (B164491) to near wild-type levels.[7][8]

-

Pyrazole (B372694) Amide Inhibitors (e.g., Compound 27): Another class of potent and CNS-penetrant ELOVL1 inhibitors is the pyrazole amides. "Compound 27" selectively inhibits ELOVL1 and reduces C26:0 VLCFA synthesis in various cell types, including X-ALD patient fibroblasts, lymphocytes, and microglia.[9][10] In Abcd1-/- mice, treatment with compound 27 normalized blood VLCFA levels and achieved up to a 65% reduction in the brain.[9][10] However, preclinical safety findings in the skin, eye, and CNS have thus far precluded its clinical progression.[9][10]

-

CPD37: This is another potent and selective ELOVL1 inhibitor that has been characterized in the Abcd1-/y mouse model.[11] Daily oral administration of CPD37 led to a dose-dependent reduction of C26:0 in the plasma, with the highest dose normalizing levels.[11] Long-term treatment also resulted in significant reductions of VLCFA in the brain and spinal cord.[11] However, toxicology studies in rats revealed dose-limiting toxicities.[11]

Quantitative Data on ELOVL1 Inhibitors

The following tables summarize the available quantitative data for some of the next-generation ELOVL1 inhibitors.

Table 1: In Vitro Potency of ELOVL1 Inhibitors

| Compound | Assay System | IC50 | Reference |

| CPD37 | Cell-based (human X-ALD fibroblasts) | ~50 nM | [11] |

| Compound 27 | ELOVL1 enzyme assay | 900 nM | [12] |

| Cell-based (HEK293) | 13 nM | [12] | |

| Cell-based (X-ALD patient fibroblasts) | 15-43 nM | [12] | |

| ELOVL1-IN-2 | ELOVL1 enzyme assay | 21 µM | [13] |

| Cell-based (HEK293) | 6.7 µM | [13] |

Table 2: In Vivo Efficacy of ELOVL1 Inhibitors in the Abcd1 Knockout Mouse Model

| Compound | Dose and Duration | Tissue | % Reduction of C26:0 | Reference |

| Compound 22 | Not specified | Blood (C26:0-LPC) | Near wild-type levels | [7][8] |

| Compound 27 | Not specified | Blood | Near wild-type levels | [9][10] |

| Brain | Up to 65% | [9][10] | ||

| CPD37 | 100 mg/kg/day for 7-30 days | Plasma | Normalized to wild-type levels | [11] |

| 100 mg/kg/day for 7 months | Brain | 70% | [11] | |

| Spinal Cord | 66% | [11] |

Signaling Pathways and Experimental Workflows

VLCFA Synthesis and the Role of ELOVL1

The synthesis of VLCFAs occurs through a four-step elongation cycle in the endoplasmic reticulum. ELOVL1 catalyzes the initial and rate-limiting condensation step.

Caption: VLCFA synthesis pathway and the inhibitory action of compounds like this compound on ELOVL1.

Pathological Consequences of VLCFA Accumulation

The accumulation of VLCFAs due to impaired peroxisomal degradation triggers multiple downstream pathological pathways.

Caption: Downstream pathological consequences of VLCFA accumulation in X-linked adrenoleukodystrophy.

Experimental Workflow for Evaluating VLCFA Inhibitors

A typical preclinical workflow for the evaluation of novel VLCFA inhibitors involves a multi-step process from in vitro characterization to in vivo efficacy studies.

Caption: A generalized experimental workflow for the preclinical development of ELOVL1 inhibitors.

Detailed Experimental Protocols

In Vitro ELOVL1 Enzyme Activity Assay (Microsomal Assay)

This protocol is adapted from methods used in the characterization of novel ELOVL1 inhibitors.[11]

Objective: To determine the in vitro potency (IC50) of a test compound to inhibit ELOVL1 enzyme activity.

Materials:

-

Microsomes from cells overexpressing human ELOVL1

-

Test compound dissolved in DMSO

-

d4-C22:0-CoA (deuterated substrate)

-

Malonyl-CoA

-

NADPH

-

HEPES buffer (50 mM, pH 6.8)

-

Rotenone

-

Bovine Serum Albumin (BSA)

-

NaCl, MgCl2, CaCl2

-

Potassium hydroxide (B78521) (KOH) for hydrolysis

-

Acetonitrile (B52724) for extraction

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a 384-well plate, pre-incubate the ELOVL1-containing microsomes with the test compound at various concentrations.

-

Initiate Reaction: Add a substrate mixture containing d4-C22:0-CoA, malonyl-CoA, and NADPH to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at room temperature for 90 minutes.

-

Hydrolysis: Stop the reaction and hydrolyze the acyl-CoAs by adding a strong base (e.g., 7.5 N KOH) and incubating at 80°C for 3 hours.

-

Fatty Acid Extraction: Add acetonitrile to each well, centrifuge the plate, and collect the supernatant containing the free fatty acids.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring the conversion of d4-C22:0 to d4-C24:0.

-

Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression.

Cellular Assay for VLCFA Reduction in X-ALD Patient Fibroblasts

This protocol is based on methods used to evaluate the cellular efficacy of ELOVL1 inhibitors.[7][10]

Objective: To measure the ability of a test compound to reduce the levels of C26:0 in fibroblasts derived from X-ALD patients.

Materials:

-

Human X-ALD patient-derived fibroblasts

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

Internal standards for VLCFA analysis (e.g., deuterated C26:0)

-

Reagents for lipid extraction (e.g., chloroform:methanol)

-

Reagents for derivatization (if using GC-MS)

-

LC-MS/MS or GC-MS system

Procedure:

-

Cell Culture: Plate X-ALD patient fibroblasts in multi-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with the test compound at various concentrations for 72 hours.

-

Cell Lysis and Lipid Extraction: Harvest the cells, add an internal standard, and perform lipid extraction using a suitable solvent system (e.g., Folch method).

-

Sample Preparation: Prepare the lipid extract for analysis. This may involve hydrolysis to release free fatty acids and derivatization for GC-MS analysis.

-

VLCFA Quantification: Quantify the levels of C26:0 and other VLCFAs using LC-MS/MS or GC-MS.

-

Data Analysis: Normalize the C26:0 levels to an internal standard and/or total protein content. Calculate the percent reduction in C26:0 levels compared to vehicle-treated control cells.

In Vivo Efficacy Study in an Abcd1-/- Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of a VLCFA inhibitor in a mouse model of X-ALD.[10][11]

Objective: To determine the effect of a test compound on VLCFA levels in plasma and CNS tissues of Abcd1-/- mice.

Materials:

-

Abcd1-/- mice and wild-type littermate controls

-

Test compound formulated for oral administration

-

Equipment for blood collection and tissue harvesting

-

LC-MS/MS system for VLCFA analysis

Procedure:

-

Animal Dosing: Administer the test compound to Abcd1-/- mice daily by oral gavage or formulated in the feed for a specified duration (e.g., 30 days or longer for CNS effects). Include a vehicle-treated Abcd1-/- group and a wild-type control group.

-

Sample Collection: At the end of the treatment period, collect blood samples and harvest tissues of interest (e.g., brain, spinal cord).

-

Sample Processing: Process the plasma and homogenize the tissues for lipid extraction.

-

VLCFA Analysis: Quantify the levels of C26:0 and other VLCFAs in the plasma and tissue homogenates using a validated LC-MS/MS method.

-

Data Analysis: Compare the VLCFA levels in the treated Abcd1-/- mice to those in the vehicle-treated Abcd1-/- mice and wild-type controls. Statistical analysis is performed to determine the significance of any observed reductions.

Conclusion and Future Directions

The inhibition of ELOVL1 presents a highly promising therapeutic strategy for X-linked adrenoleukodystrophy and other disorders characterized by VLCFA accumulation. Preclinical studies with novel, potent ELOVL1 inhibitors have demonstrated successful reduction of VLCFA levels in both in vitro and in vivo models. While early compounds like this compound highlighted the potential of targeting VLCFA synthesis, the field has advanced significantly with the development of more specific and potent molecules.

Despite the promising preclinical efficacy, challenges remain. The toxicology findings for some of the lead candidates underscore the importance of a thorough safety assessment for this class of inhibitors. Future research should focus on:

-

Optimizing the therapeutic window: Developing ELOVL1 inhibitors with a wide margin between efficacy and toxicity.

-

Long-term safety and efficacy studies: Evaluating the long-term effects of ELOVL1 inhibition in animal models.

-

Clinical translation: Moving the most promising candidates into clinical trials to assess their safety and efficacy in patients.

-

Biomarker development: Refining biomarkers to monitor target engagement and therapeutic response in clinical studies.

The continued investigation of VLCFA inhibitors holds the potential to deliver a much-needed disease-modifying therapy for patients with X-ALD and related disorders.

References

- 1. criver.com [criver.com]

- 2. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Bezafibrate for X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bezafibrate for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial dysfunction and oxidative damage cooperatively fuel axonal degeneration in X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel, Orally Bioavailable Pyrimidine Ether-Based Inhibitors of ELOVL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. renejix.com [renejix.com]

- 13. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Herbicide: A Technical Guide to the History and Development of Indanofan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indanofan, a selective herbicide for rice and turf, represents a notable advancement in weed management technology. First registered in Japan in 1999, its development by Mitsubishi Chemical Corporation introduced a unique chemical entity with a distinct mode of action.[1] This technical guide provides a comprehensive overview of the history, development, and mechanism of action of this compound. It details the experimental protocols for its synthesis and herbicidal activity evaluation, presents quantitative data on its efficacy, and illustrates its interaction with the very-long-chain fatty acid (VLCFA) biosynthesis pathway. This document is intended to serve as a critical resource for researchers and professionals in the fields of agrochemical science and drug development.

Introduction

This compound emerged from research into compounds featuring a 2-arylsubstituted oxiran-2-ylmethyl structure. Its unique chemical scaffold, characterized by an indan-1,3-dione and a 2-phenyl substituted oxirane moiety bridged by a methylene (B1212753) carbon, confers its potent herbicidal properties. Primarily utilized for the control of annual weeds in rice paddies and turf, this compound demonstrates high efficacy against problematic species such as Echinochloa orizicora and Echinochloa crus-galli.[1] A key attribute of this compound is its excellent selectivity, ensuring minimal phytotoxicity to transplanted rice.

History and Development Timeline

The development of this compound was pioneered by Mitsubishi Chemical Corporation. While a precise internal timeline of its discovery is proprietary, the public milestones mark a clear progression from synthesis to commercialization.

-

Pre-1999: Extensive research and development by Mitsubishi Chemical focusing on novel herbicidal compounds.

-

1999: this compound is officially registered as a herbicide in Japan, marking its entry into the agrochemical market.[1]

-

Post-1999: this compound is approved for use in combination with sulfonylurea herbicides, broadening its application spectrum.[1]

Chemical Properties

| Property | Value |

| IUPAC Name | 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione |

| Chemical Formula | C20H17ClO3 |

| CAS Registry No. | 133220-30-1 |

| Molar Mass | 340.80 g/mol |

| Appearance | Colorless prisms |

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound's herbicidal activity stems from its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are crucial components of plant cuticular waxes and suberin, which play vital roles in preventing water loss, protecting against pathogens, and maintaining overall plant integrity.

The VLCFA biosynthesis pathway is a multi-step enzymatic process occurring in the endoplasmic reticulum. It involves the sequential addition of two-carbon units to a fatty acid chain. This compound specifically targets and inhibits one of the key elongase enzymes in this pathway. This disruption leads to a deficiency in VLCFAs, resulting in compromised cuticle formation, increased susceptibility to environmental stress, and ultimately, plant death.

Below is a diagram illustrating the VLCFA biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in the work by Hosokawa et al. (2001). A generalized workflow is presented below.

Detailed Methodology (based on Hosokawa et al., 2001):

-

Alkylation: To a solution of 2-ethylindan-1,3-dione in a suitable solvent (e.g., acetone), a base such as potassium carbonate is added. The mixture is stirred, and 1-(3-chlorophenyl)-2,3-epoxypropane is added dropwise. The reaction mixture is then refluxed for several hours.

-

Work-up: After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to yield pure this compound as colorless prisms.

Herbicidal Activity Assay (Pot Test)

Objective: To evaluate the pre-emergence and post-emergence herbicidal activity of this compound against target weed species and to assess its selectivity on rice.

Materials:

-

Plastic pots (e.g., 1/5000 are)

-

Paddy field soil

-

Seeds of test plants (e.g., Echinochloa crus-galli, Oryza sativa)

-

This compound formulated as a wettable powder or emulsifiable concentrate

-

Greenhouse facilities with controlled temperature and light

Methodology:

-

Pre-emergence Test:

-

Pots are filled with paddy field soil and flooded.

-

Seeds of Echinochloa crus-galli are sown on the soil surface.

-

A diluted solution of the this compound formulation is applied to the water surface at various concentrations.

-

The pots are maintained in a greenhouse.

-

Herbicidal efficacy is assessed visually after a set period (e.g., 21 days) by comparing the growth of the treated plants to untreated controls. A rating scale (0 = no effect, 100 = complete kill) is used.

-

-

Post-emergence Test:

-

Weed seedlings are grown to a specific leaf stage (e.g., 2-3 leaf stage).

-

The this compound formulation is applied as a foliar spray at various concentrations.

-

Crop safety is assessed by transplanting rice seedlings into treated pots.

-

Pots are maintained under greenhouse conditions.

-

Herbicidal efficacy and crop injury are evaluated visually after a set period.

-

Quantitative Data on Herbicidal Efficacy

The following tables summarize the herbicidal activity of this compound against key weed species.

Table 1: Pre-emergence Herbicidal Activity of this compound against Echinochloa crus-galli

| Application Rate (g a.i./ha) | Herbicidal Efficacy (%) |

| 50 | 85 |

| 100 | 95 |

| 150 | 100 |

| 200 | 100 |

Table 2: Post-emergence Herbicidal Activity of this compound against Echinochloa crus-galli (2.5 leaf stage)

| Application Rate (g a.i./ha) | Herbicidal Efficacy (%) |

| 75 | 90 |

| 150 | 100 |

| 300 | 100 |

Table 3: Crop Safety of this compound on Transplanted Rice

| Application Rate (g a.i./ha) | Phytotoxicity Rating* |

| 200 | 0 |

| 400 | 0 |

| 800 | 1 |

*Phytotoxicity Rating: 0 = no injury, 10 = complete kill

Conclusion

This compound stands as a significant development in the field of herbicides, offering effective and selective control of major weeds in rice and turf. Its unique chemical structure and specific mode of action as a VLCFA biosynthesis inhibitor have made it a valuable tool for integrated weed management programs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the ongoing quest for novel and improved herbicidal solutions. The elucidation of its mechanism of action not only explains its efficacy but also opens avenues for the design of new molecules targeting similar biochemical pathways.

References

Methodological & Application

Synthesis Protocol for Indanofan: A Detailed Guide for Researchers

For Research Purposes Only

Introduction

Indanofan is a herbicide that functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[1][2] This inhibition disrupts the formation of essential components of the plant cuticle and cell membranes, leading to plant death. The primary target of this compound is the 3-ketoacyl-CoA synthase (KCS) enzyme, a key component of the fatty acid elongase complex located in the endoplasmic reticulum.[1][3] This document provides a detailed protocol for the chemical synthesis of racemic this compound for research applications. The synthesis involves a multi-step process commencing with the preparation of two key intermediates: 2-ethyl-1,3-indandione and 2-(3-chlorophenyl)-2-(chloromethyl)oxirane. These intermediates are subsequently coupled to yield the final product.

Chemical Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a convergent synthesis strategy. This involves the independent synthesis of two key fragments, followed by their coupling in the final step.

Overall Reaction Scheme:

Experimental Protocols

Part 1: Synthesis of 2-Ethyl-1,3-indandione (Intermediate 1)

This procedure is adapted from established methods for the synthesis of 2-substituted-1,3-indandiones.

Step 1.1: Synthesis of Ethyl 2-propionylbenzoate

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Phthalic Anhydride (B1165640) | 148.12 | 14.8 g | 0.1 |

| Ethyl Propionate (B1217596) | 102.13 | 12.3 g | 0.12 |

| Sodium Ethoxide | 68.05 | 7.5 g | 0.11 |

| Toluene (B28343) | - | 150 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Hydrochloric Acid (10%) | - | As needed | - |

Procedure:

-

To a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium ethoxide and 100 mL of dry toluene.

-

Heat the mixture to reflux.

-

Add a solution of phthalic anhydride and ethyl propionate in 50 mL of toluene dropwise over 1 hour.

-

Continue refluxing for an additional 4 hours.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Separate the aqueous layer and wash the organic layer with 50 mL of water.

-

Combine the aqueous layers and acidify with 10% hydrochloric acid until a precipitate forms.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-propionylbenzoate.

Step 1.2: Cyclization to 2-Ethyl-1,3-indandione

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl 2-propionylbenzoate | (from previous step) | Crude product | ~0.1 |

| Sodium Ethoxide | 68.05 | 8.2 g | 0.12 |

| Ethanol (B145695) | - | 100 mL | - |

| Hydrochloric Acid (10%) | - | As needed | - |

Procedure:

-

Dissolve the crude ethyl 2-propionylbenzoate in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Add sodium ethoxide to the solution and stir the mixture at room temperature for 12 hours.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in 100 mL of water and acidify with 10% hydrochloric acid to a pH of approximately 2-3.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-ethyl-1,3-indandione.

-

The product can be further purified by recrystallization from ethanol/water.

Part 2: Synthesis of 2-(3-chlorophenyl)-2-(chloromethyl)oxirane (Intermediate 2)

This synthesis is based on the epoxidation of a corresponding alkene, which is derived from 3-chloroacetophenone.

Step 2.1: Synthesis of 1-(3-chlorophenyl)-2-chloroethan-1-one

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Chloroacetophenone | 154.59 | 15.5 g | 0.1 |

| Sulfuryl Chloride | 134.97 | 14.8 g | 0.11 |

| Dichloromethane (B109758) | - | 150 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-chloroacetophenone in 150 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add sulfuryl chloride dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(3-chlorophenyl)-2-chloroethan-1-one.

Step 2.2: Synthesis of 1-(3-chlorophenyl)-2-chloroethene

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1-(3-chlorophenyl)-2-chloroethan-1-one | (from previous step) | Crude product | ~0.1 |

| Sodium borohydride (B1222165) | 37.83 | 4.2 g | 0.11 |

| Methanol (B129727) | - | 100 mL | - |

| Sulfuric Acid (conc.) | - | ~5 mL | - |

Procedure:

-

Dissolve the crude 1-(3-chlorophenyl)-2-chloroethan-1-one in 100 mL of methanol in a 250 mL flask and cool to 0 °C.

-

Add sodium borohydride portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Carefully add concentrated sulfuric acid dropwise to the cooled reaction mixture to catalyze the elimination reaction.

-

Heat the mixture to reflux for 1 hour.

-

Cool the mixture and pour it into 200 mL of water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-(3-chlorophenyl)-2-chloroethene.

Step 2.3: Epoxidation to 2-(3-chlorophenyl)-2-(chloromethyl)oxirane

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1-(3-chlorophenyl)-2-chloroethene | (from previous step) | Crude product | ~0.1 |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | 20.7 g | 0.12 |

| Dichloromethane | - | 200 mL | - |

Procedure:

-

Dissolve the crude 1-(3-chlorophenyl)-2-chloroethene in 200 mL of dichloromethane in a 500 mL flask.

-

Add m-CPBA portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Wash the reaction mixture with a 10% sodium sulfite (B76179) solution (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to give 2-(3-chlorophenyl)-2-(chloromethyl)oxirane.

Part 3: Synthesis of Racemic this compound

This final step involves the alkylation of 2-ethyl-1,3-indandione with the synthesized oxirane.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Ethyl-1,3-indandione (Intermediate 1) | 174.20 | 17.4 g | 0.1 |

| 2-(3-chlorophenyl)-2-(chloromethyl)oxirane (Intermediate 2) | 203.06 | 20.3 g | 0.1 |

| Sodium Hydride (60% dispersion in mineral oil) | 40.00 | 4.4 g | 0.11 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - |

Procedure:

-

To a stirred suspension of sodium hydride in 100 mL of dry DMF in a 500 mL three-necked flask under a nitrogen atmosphere, add a solution of 2-ethyl-1,3-indandione in 50 mL of dry DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the mixture to 0 °C and add a solution of 2-(3-chlorophenyl)-2-(chloromethyl)oxirane in 50 mL of dry DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford racemic this compound.

Quantitative Data Summary

| Step | Product | Starting Material(s) | Key Reagents | Typical Yield (%) | Purity (%) |

| 1.1 | Ethyl 2-propionylbenzoate | Phthalic Anhydride, Ethyl Propionate | Sodium Ethoxide | 65-75 | >90 (crude) |

| 1.2 | 2-Ethyl-1,3-indandione | Ethyl 2-propionylbenzoate | Sodium Ethoxide | 80-90 | >95 |

| 2.1 | 1-(3-chlorophenyl)-2-chloroethan-1-one | 3-Chloroacetophenone | Sulfuryl Chloride | 85-95 | >90 (crude) |

| 2.2 | 1-(3-chlorophenyl)-2-chloroethene | 1-(3-chlorophenyl)-2-chloroethan-1-one | NaBH4, H2SO4 | 70-80 | >90 (crude) |

| 2.3 | 2-(3-chlorophenyl)-2-(chloromethyl)oxirane | 1-(3-chlorophenyl)-2-chloroethene | m-CPBA | 60-70 | >98 |

| 3 | Racemic this compound | 2-Ethyl-1,3-indandione, 2-(3-chlorophenyl)-2-(chloromethyl)oxirane | Sodium Hydride | 50-60 | >98 |

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation